5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione
Overview
Description
5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione, also known as BRD 7552, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione 7552 acts as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme can lead to changes in gene expression patterns. This can result in the activation of tumor suppressor genes and the suppression of oncogenes, leading to anti-tumor effects. In addition, inhibition of HDAC can lead to the activation of genes involved in neuroprotection, leading to potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione 7552 has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to tumor cell death. In addition, it has been shown to inhibit the replication of viruses, such as herpes simplex virus and human cytomegalovirus. In terms of neurological disorders, 5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione 7552 has been shown to have neuroprotective effects, potentially through the activation of genes involved in neuroprotection.
Advantages and Limitations for Lab Experiments
One advantage of 5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione 7552 is its specificity for HDAC inhibition, which can lead to targeted effects on gene expression. In addition, it has been shown to have low toxicity in vitro, making it a promising candidate for further study. However, one limitation is that it has poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the study of 5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione 7552. One direction is the exploration of its potential use in combination with other drugs for cancer treatment. Another direction is the study of its potential use in treating other neurological disorders, such as Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione 7552 and its potential effects on gene expression.
Scientific Research Applications
5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione 7552 has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. In addition, it has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2S/c15-12-7-6-10(20-12)8-11-13(18)17(14(19)16-11)9-4-2-1-3-5-9/h1-8H,(H,16,19)/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVALEDAZULCZHM-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)Br)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(S3)Br)/NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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